Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate
CAS No.: 227020-03-3
Cat. No.: VC13553170
Molecular Formula: C10H9F3O4S
Molecular Weight: 282.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 227020-03-3 |
|---|---|
| Molecular Formula | C10H9F3O4S |
| Molecular Weight | 282.24 g/mol |
| IUPAC Name | methyl 2-methylsulfonyl-4-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C10H9F3O4S/c1-17-9(14)7-4-3-6(10(11,12)13)5-8(7)18(2,15)16/h3-5H,1-2H3 |
| Standard InChI Key | UBYCAYQBVIHEER-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)C |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate belongs to the class of benzoate esters, where the benzene ring is substituted at the 2-position with a methanesulfonyl group and at the 4-position with a trifluoromethyl group. The ester functional group (-COOCH₃) at the 1-position completes the structure. The interplay between the electron-withdrawing sulfonyl and trifluoromethyl groups creates a highly polarized aromatic system, influencing its reactivity and physical properties.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 227020-03-3 | |
| Molecular Formula | C₁₀H₉F₃O₄S | |
| Molecular Weight | 282.24 g/mol | |
| IUPAC Name | Methyl 2-methylsulfonyl-4-(trifluoromethyl)benzoate | |
| SMILES | COC(=O)C1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)C |
Crystallographic Insights
While direct crystallographic data for this compound is limited, studies on structurally analogous molecules, such as 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, reveal deviations in molecular geometry. For instance, the sulfur atom in the methylsulfonyl group of the benzoic acid derivative deviates by 0.185 Å from the benzene ring plane, while the methyl carbon exhibits a larger displacement (-1.394 Å) . These distortions suggest significant steric and electronic effects imposed by the sulfonyl group, which likely persist in the ester derivative.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate typically proceeds through sequential functionalization of a benzoic acid precursor:
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Trifluoromethylation: Introduction of the -CF₃ group via electrophilic substitution or cross-coupling reactions.
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Sulfonylation: Installation of the methanesulfonyl group using reagents like methanesulfonyl chloride under basic conditions.
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Esterification: Conversion of the carboxylic acid to the methyl ester using methanol in the presence of an acid catalyst.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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Mass Spectrometry: A molecular ion peak at m/z 282.24 confirms the molecular weight, with fragmentation patterns revealing losses of -OCH₃ (31 Da) and -SO₂CH₃ (95 Da).
Comparative Analysis with Structural Analogues
Table 2: Comparison with Related Compounds
The replacement of the sulfonyl group with a thioether (-S-) in the latter compound reduces polarity but increases lipophilicity, favoring applications in hydrophobic drug delivery .
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